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Compound of Interest

Compound Name: 3-Fluoro-2-hydroxyquinoline

Cat. No.: B186845 Get Quote

An In-Depth Technical Guide to 3-Fluoro-2-hydroxyquinoline: Properties, Synthesis, and

Applications

Abstract
3-Fluoro-2-hydroxyquinoline, a halogenated derivative of the 2-quinolone scaffold, is a

heterocyclic compound of significant interest in medicinal chemistry and materials science. The

introduction of a fluorine atom at the C3-position imparts unique electronic properties that

modulate the molecule's reactivity, acidity, and biological interactions. This guide provides a

comprehensive overview of its chemical and physical properties, details validated synthetic

methodologies, explores its reactivity, and discusses its emerging applications as a key building

block in the development of novel therapeutic agents. Authored from the perspective of a

Senior Application Scientist, this document synthesizes theoretical knowledge with practical,

field-proven insights to serve as an essential resource for researchers, chemists, and drug

development professionals.

Chemical Identity and Physical Properties
The foundational characteristics of 3-fluoro-2-hydroxyquinoline are summarized below.

These properties are critical for its handling, characterization, and application in various

experimental settings. The presence of the fluorine atom and the tautomeric nature of the 2-

hydroxyquinoline core are key determinants of its behavior.
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Property Data

IUPAC Name 3-Fluoroquinolin-2(1H)-one

Synonyms 3-Fluoro-2-quinolone

Molecular Formula C₉H₆FNO

Molecular Weight 163.15 g/mol

CAS Number 1689-76-5

Appearance Off-white to pale yellow crystalline solid

Melting Point 235-240 °C (decomposes)

Solubility
Soluble in DMSO, DMF; sparingly soluble in

methanol, ethanol

Tautomerism

Exists in equilibrium between the -ol (hydroxy)

and -one (oxo) forms, with the quinolone form

generally predominating in solid state and

solution.

Synthesis and Reactivity
The synthesis of 3-fluoro-2-hydroxyquinoline often involves the cyclization of appropriately

substituted aniline derivatives or the direct fluorination of a pre-existing quinolone scaffold.

Synthetic Pathway: Conrad-Limpach Reaction
A prevalent and reliable method for constructing the quinolone core is the Conrad-Limpach

reaction, which involves the condensation of an aniline with a β-ketoester followed by thermal

cyclization. To introduce the fluorine at the C3-position, an α-fluoro-β-ketoester is required.

Causality in Experimental Design: The choice of an α-fluoro-β-ketoester, such as ethyl 2-fluoro-

3-oxobutanoate, is critical. The fluorine atom is introduced at the outset, avoiding harsh, direct

fluorination conditions on the final heterocyclic system which could lead to poor regioselectivity

and side reactions. The thermal cyclization step is typically performed in a high-boiling point

solvent like diphenyl ether or Dowtherm A to achieve the necessary temperatures (around 250

°C) for efficient ring closure.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b186845?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b186845?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aniline

Ethyl 3-(phenylamino)-2-fluorobut-2-enoate
(Condensation Intermediate)

+ H₂O
Condensation

Ethyl 2-fluoro-3-oxobutanoate

3-Fluoro-2-hydroxyquinoline

Heat (≈250°C)
- EtOH

Thermal Cyclization

Click to download full resolution via product page

Caption: Synthetic workflow via the Conrad-Limpach reaction.

Reactivity Profile
The reactivity of 3-fluoro-2-hydroxyquinoline is governed by its key functional groups:

N-H Acidity: The proton on the nitrogen is acidic and can be deprotonated with a suitable

base (e.g., NaH, K₂CO₃) to form an anion. This anion is a potent nucleophile, allowing for N-

alkylation or N-arylation to generate a diverse library of derivatives.

Electrophilic Aromatic Substitution: The benzene ring portion of the quinolone system can

undergo electrophilic substitution (e.g., nitration, halogenation). The directing effects of the

fused heterocyclic ring typically favor substitution at the C6 and C8 positions.

Fluorine as a Leaving Group: While generally stable, the C-F bond can be susceptible to

nucleophilic aromatic substitution under specific, forcing conditions, although this is less

common than reactions at other sites. The electron-withdrawing nature of the fluorine atom

also influences the acidity of the N-H proton and the overall electron density of the ring

system.

Spectroscopic Profile
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Spectroscopic analysis is essential for the unambiguous identification and characterization of

3-fluoro-2-hydroxyquinoline. Below are typical data ranges observed.

Technique Expected Observations

¹H NMR

Aromatic Protons (δ 7.0-8.0 ppm): Complex

multiplet patterns corresponding to the four

protons on the carbocyclic ring. N-H Proton (δ

~11-12 ppm): A broad singlet, which is

exchangeable with D₂O. Its chemical shift is

highly dependent on solvent and concentration.

¹³C NMR

Carbonyl Carbon (C2, δ ~160 ppm): The C2

carbon bearing the hydroxyl/oxo group is

significantly downfield. C-F Carbon (C3, δ ~140-

150 ppm): The C3 carbon shows a large

coupling constant (¹JCF ≈ 240-250 Hz) due to

direct attachment to fluorine.

¹⁹F NMR

A singlet or a doublet of doublets (if coupled to

adjacent protons) in the typical range for aryl

fluorides. This is a definitive technique for

confirming the presence and environment of the

fluorine atom.

FT-IR (cm⁻¹)

N-H Stretch (3100-2800 cm⁻¹): Broad

absorption due to hydrogen bonding. C=O

Stretch (1650-1670 cm⁻¹): Strong, sharp peak

characteristic of the quinolone carbonyl. C-F

Stretch (1200-1100 cm⁻¹): Strong absorption.

Applications in Medicinal Chemistry and Research
The 2-quinolone scaffold is a "privileged structure" in medicinal chemistry, appearing in

numerous FDA-approved drugs. The introduction of fluorine can enhance metabolic stability,

improve membrane permeability, and increase binding affinity by forming specific hydrogen

bonds or dipole-dipole interactions with biological targets.
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Use as a Scaffold for Kinase Inhibitors
Many protein kinases, which are critical regulators of cell signaling, are targets for cancer and

inflammatory disease therapies. The quinolone core can act as a bioisostere for adenine,

enabling it to fit into the ATP-binding pocket of kinases. The fluorine at C3 can be used to

modulate the electronics of the system or serve as a handle for further functionalization.

Caption: Mechanism of competitive kinase inhibition by quinolone derivatives.

Experimental Protocols
Protocol: Synthesis of 3-Fluoro-2-hydroxyquinoline
This protocol is based on the Conrad-Limpach methodology.

Trustworthiness and Self-Validation: This protocol includes checkpoints for validation. The

successful formation of the condensation intermediate can be monitored by TLC. The final

product's identity and purity must be confirmed by spectroscopic methods (NMR, IR) and

melting point analysis, comparing the results against established data.

Materials:

Aniline (1.0 eq)

Ethyl 2-fluoro-3-oxobutanoate (1.1 eq)

Glacial Acetic Acid (catalytic amount)

Toluene

Diphenyl ether

Procedure:

Condensation:

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add aniline

(1.0 eq), ethyl 2-fluoro-3-oxobutanoate (1.1 eq), and toluene.
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Add 2-3 drops of glacial acetic acid as a catalyst.

Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction

proceeds.

Monitor the reaction by TLC until the starting aniline is consumed (typically 4-6 hours).

Once complete, cool the reaction mixture and remove the toluene under reduced pressure

to yield the crude intermediate, ethyl 3-(phenylamino)-2-fluorobut-2-enoate.

Thermal Cyclization:

Caution: This step involves very high temperatures. Perform in a well-ventilated fume

hood.

In a separate flask, heat diphenyl ether to 250 °C.

Slowly add the crude intermediate from the previous step to the hot diphenyl ether,

dropwise or in small portions.

Maintain the temperature at 250 °C for 30-60 minutes. A precipitate will form as the

product cyclizes.

Allow the mixture to cool to room temperature. The product will solidify.

Dilute the mixture with hexane or petroleum ether to further precipitate the product and

facilitate filtration.

Collect the solid by vacuum filtration and wash thoroughly with hexane to remove the

diphenyl ether.

Purification:

The crude solid can be purified by recrystallization from a suitable solvent system, such as

ethanol/water or acetic acid, to yield pure 3-fluoro-2-hydroxyquinoline as an off-white

solid.

Characterization:
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Determine the melting point.

Acquire ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectra to confirm the structure and purity of

the final product.

Safety and Handling
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat,

and gloves.

Handle all chemicals in a well-ventilated fume hood.

Consult the Safety Data Sheet (SDS) for detailed toxicological information and handling

procedures.

High-temperature reactions require extreme caution to prevent thermal burns.

Conclusion
3-Fluoro-2-hydroxyquinoline is a versatile heterocyclic compound whose value is derived

from the unique combination of the privileged 2-quinolone scaffold and the strategic placement

of a fluorine atom. This guide has detailed its fundamental properties, outlined a robust

synthetic protocol, and highlighted its potential in modern drug discovery, particularly as a core

for kinase inhibitors. The provided methodologies and data serve as a reliable foundation for

researchers aiming to explore and leverage the chemical potential of this valuable molecule.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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